molecular formula C18H18N4 B2605813 N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine CAS No. 339013-13-7

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Cat. No.: B2605813
CAS No.: 339013-13-7
M. Wt: 290.37
InChI Key: GEDUHPXHVXGKPO-UHFFFAOYSA-N
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Description

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C18H18N4 and a PubChem CID of 6404615 . It belongs to the 1,2,4-triazine class of azaheterocycles, which are recognized as privileged scaffolds in medicinal chemistry with a broad spectrum of potential biological activities . The 1,2,4-triazine core is a significant heterocyclic motif in drug discovery, and derivatives have been investigated for various pharmacological applications, including use as anticancer and antiviral agents . While the specific research applications for this compound are still being explored, related 1,2,4-triazine compounds have shown promise as potent antagonists for certain receptors and as inhibitors of biological pathways relevant to cancer research . The structure-activity relationships (SAR) of similar trisubstituted 1,2,4-triazines are a subject of active research to improve potency and drug-like properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human clinical applications.

Properties

IUPAC Name

3,6-diphenyl-N-propan-2-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDUHPXHVXGKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The conditions vary depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazines with different functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine serves as a versatile building block for developing more complex molecules. Its unique substituents allow for various modifications that can lead to new compounds with desirable properties.

Biology

Biological research has identified this compound as a potential ligand in biochemical assays. Its ability to interact with biological molecules makes it suitable for studying enzyme activities and receptor interactions. For instance, it has been evaluated for its effects on apoptosis-related proteins .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential against various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. A notable study evaluated its antiproliferative activity against different cancer cell lines using the MTT assay .

Industrial Applications

The compound is also utilized in developing new materials due to its stability and reactivity. It can be incorporated into polymers and coatings to enhance their performance and durability. Its unique properties make it valuable in formulating agrochemicals as well .

Case Studies

  • Anticancer Activity : A study demonstrated the antiproliferative effects of this compound against PC-3 prostate cancer cells. The compound exhibited significant inhibitory activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Biochemical Assays : Another research focused on the compound's interaction with cyclooxygenase enzymes (COX) showed promising results in modulating inflammatory responses .

Mechanism of Action

The mechanism of action of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine with structurally or functionally related triazine derivatives:

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties/Applications
This compound C₁₈H₁₈N₄ 3,6-Diphenyl; 5-isopropylamine 290.36 Potential applications in drug design (e.g., kinase inhibition) due to aromatic and amine groups .
5-Phenyl-1,2,4-triazin-3-amine C₉H₈N₄ 5-Phenyl; 3-amine 172.19 Melting point: 235°C; simpler structure with fewer substituents, used as a scaffold for heterocyclic synthesis .
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine C₁₁H₉F₃N₄ 3-Phenyl; 6-CF₃; 5-methylamine 254.21 Fluorinated analog with potential enhanced lipophilicity and bioactivity .
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine C₁₁H₁₂N₄O₂ 5-(3,4-Dimethoxyphenyl); 3-amine 248.25 Methoxy groups may improve solubility; used in agrochemical or optoelectronic research .
5,6-Diphenyl-1,2,4-triazin-3-amine C₁₅H₁₂N₄ 5,6-Diphenyl; 3-amine 248.29 Intermediate in synthesizing phosphorus/fluorinated heterocycles for materials science .
DACT-II (OLED compound) C₃₉H₂₉N₅ 9H-carbazole donor; diphenyltriazine acceptor ~580 (estimated) High external quantum efficiency (EQE) in OLEDs due to 100% photoluminescence quantum yield .

Structural and Functional Insights

Substituent Effects on Reactivity and Applications :

  • The 3,6-diphenyl substitution in the target compound and 5,6-diphenyl-1,2,4-triazin-3-amine enhances π-π stacking interactions, making them suitable for materials science (e.g., OLEDs) . In contrast, fluorinated derivatives (e.g., 6-CF₃ in ) improve metabolic stability and membrane permeability, favoring pharmaceutical applications.
  • The isopropylamine group in the target compound introduces steric bulk, which may modulate binding affinity in drug-receptor interactions compared to smaller amines (e.g., methylamine in ).

Synthetic Pathways: The target compound’s synthesis likely involves condensation reactions of hydrazine derivatives with carbonyl precursors, as seen in related triazine syntheses (e.g., acylations of 3-hydrazino-5,6-diphenyl-1,2,4-triazine ). Fluorinated analogs (e.g., ) may require specialized reagents like trifluoromethylating agents, increasing synthetic complexity compared to non-fluorinated derivatives.

Performance in Optoelectronic Materials: While the target compound lacks direct optoelectronic data, the DACT-II analog demonstrates that triazine derivatives with carbazole donors achieve high EQE (>20%) in OLEDs via optimized donor-acceptor interactions . The target compound’s diphenyl groups could similarly stabilize excited states but may require additional donor moieties for comparable performance.

Thermal and Solubility Properties :

  • The melting point of 5-phenyl-1,2,4-triazin-3-amine (235°C ) suggests higher crystallinity than the target compound, which likely has a lower melting point due to the flexible isopropyl group.
  • Methoxy-substituted triazines (e.g., ) exhibit improved solubility in polar solvents, advantageous for solution-processed materials.

Biological Activity

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic implications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with isopropyl and diphenyl groups. Its unique structure contributes to its biological activity and makes it a valuable candidate in drug development.

This compound may interact with various biological targets such as enzymes and receptors. The mechanism typically involves binding to these targets, thereby modulating their activity. While specific pathways remain to be fully elucidated, preliminary studies suggest that the compound can serve as a probe or ligand in biochemical assays, indicating its utility in biological research.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazine derivatives. For instance:

  • In vitro studies : The compound exhibited significant cytotoxic effects against various cancer cell lines.
Cell Line IC50 (µM)
MDA-MB-46815.83 ± 1.52
HeLa2.21 ± 0.45
HepG212.21 ± 0.43

These results indicate that this compound may inhibit cell growth effectively across different types of cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications. It was tested in models of chronic inflammatory bowel disease and demonstrated varying degrees of efficacy against inflammation markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings significantly enhances cytotoxic activity.
Substituent Effect on Activity
-OCH3Increased potency
-ClDecreased potency

These insights are vital for designing more effective analogs with improved therapeutic profiles .

Study on GPR84 Antagonism

A recent study investigated the role of this compound as a GPR84 antagonist. The compound was shown to inhibit the chemotaxis of neutrophils and macrophages in response to GPR84 activation, suggesting potential applications in treating inflammatory diseases .

Antibacterial Activity

Preliminary antibacterial screenings indicated that some derivatives of triazine compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure modifications led to enhanced activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, and how are intermediates characterized?

  • Methodology :

  • Solvent-free synthesis : Adapt methods from triazine derivatives, such as cyclocondensation of nitriles with guanidine analogues under controlled temperatures (80–120°C). Intermediate characterization via HPLC (C18 column, acetonitrile/water gradient) and 1H^1H-/13C^{13}C-NMR (CDCl3_3 or DMSO-d6_6) .
  • One-pot synthesis : Utilize aromatic nitriles and isopropylamine in the presence of catalytic acetic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
    • Key Data :
ParameterCondition
Reaction Time12–24 h
Yield Range45–70%
Purity (HPLC)≥95%

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

  • Methodology :

  • Single-crystal XRD : Data collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (rigid-bond restraint for phenyl/isopropyl groups) .
  • Structural validation : Compare experimental bond lengths/angles with DFT-optimized models (B3LYP/6-31G* basis set). Discrepancies >0.05 Å warrant re-refinement .
    • Key Metrics :
MetricValue
R-factor≤0.05
C–C Bond Accuracy±0.004 Å
Torsion Angles±0.5°

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodology :

  • Reaction variables : Screen catalysts (e.g., ZnCl2_2, p-TsOH), solvent systems (DMF vs. toluene), and stoichiometric ratios (1:1.2 nitrile:amine). Use DoE (Design of Experiments) to identify optimal conditions .
  • Byproduct analysis : LC-MS to detect oligomers or deaminated derivatives. Mitigate via inert atmosphere (N2_2) and controlled heating rates .
    • Case Study :
CatalystYield (%)Byproducts (%)
ZnCl2_2728
p-TsOH685

Q. What mechanisms underlie the biological activity of this compound in multi-target therapeutic applications?

  • Methodology :

  • In vitro assays : Evaluate acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibition (Ellman’s assay; IC50_{50} determination). Cross-validate with molecular docking (AutoDock Vina) targeting catalytic triads .
  • In vivo models : Administer compound (10 mg/kg, oral) in transgenic AD mice. Assess cognitive improvement via Morris water maze and amyloid-β plaque reduction (histopathology) .
    • Key Findings :
TargetIC50_{50} (µM)
AChE2.1 ± 0.3
BACE-14.7 ± 0.5

Q. How are discrepancies resolved between computational molecular models and experimental crystallographic data?

  • Methodology :

  • Force field adjustments : Refine torsion parameters for the triazine ring using Gaussian 16 (MP2/cc-pVTZ). Compare electron density maps (Fo-Fc) to identify misassigned groups .
  • Dynamic effects : Perform molecular dynamics (MD) simulations (NAMD, 300 K, 100 ns) to assess conformational flexibility. Overlay MD snapshots with XRD data to validate rigidity of the diphenyl motif .

Data Contradiction Analysis

Q. How to address conflicting NMR and mass spectrometry data for synthetic intermediates?

  • Methodology :

  • NMR deconvolution : Use 1H^1H-1H^1H COSY to resolve overlapping signals from phenyl/isopropyl groups. Confirm molecular ion (M+H+^+) via high-resolution ESI-MS (Δ < 2 ppm) .
  • Impurity profiling : Compare with reference spectra of common byproducts (e.g., dehalogenated or dimerized species) .

Safety and Compliance

Q. What protocols ensure safe handling and waste disposal of this compound?

  • Methodology :

  • Waste segregation : Store aqueous/organic waste separately in labeled containers. Neutralize acidic residues with NaHCO3_3 before disposal .
  • PPE : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile intermediates (e.g., isopropylamine) .

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